3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
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Overview
Description
3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the acetyl and methyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 3-Acetyl-8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: A compound with a similar core structure but different functional groups.
Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl): Another structurally related compound with distinct chemical properties.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34g/mol |
IUPAC Name |
13-acetyl-5-methyl-1,13-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-2(7),3,5,9(16)-tetraen-8-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-3-5-14-13(9-10)17(21)12-4-6-15-16(12)19(14)8-7-18(15)11(2)20/h3,5,9,15H,4,6-8H2,1-2H3 |
InChI Key |
FMXVYDSBPBRKBI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C(C2=O)CC4)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C(C2=O)CC4)C(=O)C |
Origin of Product |
United States |
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